BenchChemオンラインストアへようこそ!

N,N-dimethyl-1H-indazole-7-carboxamide

Pharmaceutical Quality Control Reference Standard Impurity Profiling

N,N-Dimethyl-1H-indazole-7-carboxamide (CAS 1090871-88-7) is a synthetic indazole derivative with molecular formula C₁₀H₁₁N₃O and molecular weight 189.21 g/mol. It is primarily supplied and utilized as Niraparib Impurity 50, a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in the pharmaceutical manufacturing of the PARP inhibitor niraparib.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B7503121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1H-indazole-7-carboxamide
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC2=C1NN=C2
InChIInChI=1S/C10H11N3O/c1-13(2)10(14)8-5-3-4-7-6-11-12-9(7)8/h3-6H,1-2H3,(H,11,12)
InChIKeyZKEBKJMGRSVREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1H-indazole-7-carboxamide (CAS 1090871-88-7): Essential Reference Standard for Niraparib Impurity Profiling and Indazole-7-Carboxamide Scaffold Research


N,N-Dimethyl-1H-indazole-7-carboxamide (CAS 1090871-88-7) is a synthetic indazole derivative with molecular formula C₁₀H₁₁N₃O and molecular weight 189.21 g/mol . It is primarily supplied and utilized as Niraparib Impurity 50, a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in the pharmaceutical manufacturing of the PARP inhibitor niraparib [1]. The compound belongs to the indazole-7-carboxamide class, a scaffold implicated in neuronal nitric oxide synthase (nNOS) modulation and extensively exploited in PARP inhibitor drug discovery [2][3].

Why N,N-Dimethyl-1H-indazole-7-carboxamide Cannot Be Replaced by Generic Indazole Carboxamides in Analytical and Research Applications


Indazole carboxamides are not functionally interchangeable due to three critical variables: (i) positional isomerism—the 7-carboxamide regioisomer engages biological targets (PARP, nNOS) distinct from the 3-carboxamide isomer, which is associated with cannabinoid receptor CB₁/CB₂ agonism [1][2]; (ii) amide N-substitution—replacing the primary amide (-CONH₂) with an N,N-dimethyl tertiary amide eliminates hydrogen bond donor capacity, alters logP, and modifies chromatographic retention time, directly impacting HPLC method selectivity [3]; and (iii) regulatory status—as a designated impurity reference standard (Niraparib Impurity 50), this compound carries a validated Certificate of Analysis with assigned purity (≥98%) and spectroscopic characterization required for ANDA regulatory submissions, which generic research-grade indazoles do not provide . Substituting a non-certified analog risks failed method validation, inaccurate impurity quantification, and regulatory rejection.

N,N-Dimethyl-1H-indazole-7-carboxamide: Quantified Differentiation Evidence for Procurement Decision-Making


Certified Purity and Molecular Identity as Niraparib Impurity 50 Reference Standard

N,N-Dimethyl-1H-indazole-7-carboxamide is designated and supplied as Niraparib Impurity 50, with a certified purity of 98% . In contrast to the niraparib active pharmaceutical ingredient (API; MW 320.39 g/mol, CAS 1038915-60-4) [1], this impurity standard has a molecular weight of 189.21 g/mol and a fundamentally distinct retention profile, enabling its use as a system suitability marker and resolution standard in RP-HPLC methods for niraparib impurity analysis [2]. The certified batch-specific Certificate of Analysis (COA) includes HPLC purity, NMR, and MS data traceable to pharmacopeial standards (USP/EP) .

Pharmaceutical Quality Control Reference Standard Impurity Profiling ANDA Submission

Amide Substitution Effects on Hydrogen Bond Donor/Acceptor Profile and Lipophilicity

The N,N-dimethyl tertiary amide group of the target compound fundamentally alters its hydrogen bonding capacity compared to the primary amide of 1H-indazole-7-carboxamide [1]. The parent compound (CAS 312746-74-0) possesses one hydrogen bond donor (HBD = 1) from the -CONH₂ group; the N,N-dimethyl analog has HBD = 0, eliminating its capacity to act as a hydrogen bond donor while retaining hydrogen bond acceptor capability (HBA = 2 from the carbonyl oxygen and indazole N2) [1]. This substitution increases calculated logP by approximately +0.8 to +1.2 units (class-level inference based on the -NH₂ → -N(CH₃)₂ transformation) and increases molecular weight from 161.16 to 189.21 g/mol [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization Chromatography

Positional Isomer Differentiation: 7-Carboxamide vs. 3-Carboxamide Pharmacological Divergence

The indazole-7-carboxamide scaffold, exemplified by the target compound and its parent 1H-indazole-7-carboxamide, is associated with PARP enzyme inhibition (niraparib: PARP1 IC₅₀ = 3.8 nM) [1] and neuronal NOS modulation (1H-indazole-7-carboxamide: nNOS IC₅₀ ≈ 55,000 nM) [2]. In stark contrast, the positional isomer N,N-dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9, MW 189.21) is a core scaffold for synthetic cannabinoid receptor agonists (e.g., ADB-PINACA, 5F-ADB) with nanomolar affinity for CB₁ receptors [3]. Despite having identical molecular formulas (C₁₀H₁₁N₃O), the two regioisomers exhibit completely divergent pharmacological profiles owing to the position of the carboxamide substituent on the indazole ring.

Drug Discovery Scaffold Selectivity Kinase Inhibition Cannabinoid Receptor

Parent Scaffold nNOS Inhibitory Activity with Neuronal Isoform Selectivity

The parent compound 1H-indazole-7-carboxamide (compound 8 in Cottyn et al., 2008) demonstrates measurable inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 55,000 nM (55 µM) and exhibits surprising selectivity for the neuronal isoform over inducible and endothelial NOS [1]. In comparison, the reference NOS inhibitor 7-nitro-1H-indazole (7-NI) is equipotent to 1H-indazole-7-carbonitrile across constitutive NOS isoforms but lacks this neuronal selectivity [1]. While the N,N-dimethyl derivative has not been directly tested in this assay, its parent scaffold's selective nNOS inhibition provides a mechanistic rationale for its value as a control compound in NOS-related studies.

Nitric Oxide Synthase Neurodegeneration Isoform Selectivity Scaffold Characterization

Mass Spectrometric and Chromatographic Differentiation from N-(tert-Butyl)-1H-indazole-7-carboxamide (Niraparib Intermediate)

N,N-Dimethyl-1H-indazole-7-carboxamide (MW 189.21) is structurally and analytically distinct from N-(tert-butyl)-1H-indazole-7-carboxamide (CAS 1476776-76-7, MW 217.27), another niraparib intermediate and impurity marker . The mass difference of 28.06 Da (ΔMW) and the significant difference in amide N-substituent steric bulk (dimethyl vs. tert-butyl) ensure baseline chromatographic separation under standard reversed-phase HPLC conditions [1]. The tert-butyl analog has calculated aqueous solubility of 0.8 g/L at 25°C , while the N,N-dimethyl derivative is expected to have higher aqueous solubility due to reduced hydrophobic surface area.

Analytical Chemistry Mass Spectrometry HPLC Method Development Intermediate Characterization

Validated Application Scenarios for N,N-Dimethyl-1H-indazole-7-carboxamide in Pharmaceutical Development and Chemical Research


Niraparib ANDA Analytical Method Development and Impurity Profiling

As Niraparib Impurity 50, this compound serves as a certified reference standard for developing and validating RP-HPLC or UPLC-MS/MS methods to quantify process-related impurities in niraparib drug substance and drug product. Its distinct molecular weight (189.21 g/mol) and retention time relative to the API (MW 320.39) enable system suitability testing and resolution verification per ICH Q3A/Q3B guidelines [1]. Regulatory submissions (ANDA, DMF) require impurity standards with full Certificate of Analysis documentation, which this compound provides .

Structure-Activity Relationship (SAR) Studies on Indazole-7-Carboxamide Amide Substitution

The N,N-dimethyl tertiary amide serves as a key comparator in SAR studies investigating the role of the primary amide hydrogen bond donor in indazole-7-carboxamide biological activity. With HBD = 0 (vs. HBD = 1 for the parent primary amide), this compound enables researchers to probe the contribution of hydrogen bonding to target engagement at nNOS (parent IC₅₀ = 55,000 nM) and PARP enzymes. The observed reduction or abolition of activity relative to the primary amide provides direct evidence for pharmacophore requirements .

Chromatographic Method Development for Separation of Indazole-7-Carboxamide Regioisomers

The compound is used alongside its positional isomer N,N-dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) to develop and validate HPLC methods capable of resolving 7-carboxamide and 3-carboxamide indazole regioisomers. Despite identical molecular formulas (C₁₀H₁₁N₃O, MW 189.21), the two isomers exhibit distinct retention times under optimized chromatographic conditions, making this compound essential for demonstrating method specificity in forensic, pharmaceutical, or synthetic chemistry applications [1].

Reference Compound for Niraparib Process Intermediate Tracking

During niraparib synthesis, N,N-dimethyl-1H-indazole-7-carboxamide may arise as a byproduct from dimethylamine carryover or amide coupling side reactions. Its use as a characterized reference standard enables process chemists to track and quantify this impurity across synthetic steps, ensuring it remains below regulatory thresholds (typically ≤0.15% for unspecified impurities) in the final API [2]. The compound's certified purity (98%) and spectroscopic data (NMR, MS) provide unambiguous identification in reaction monitoring .

Quote Request

Request a Quote for N,N-dimethyl-1H-indazole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.